molecular formula C18H21N5O4S B2589369 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide CAS No. 392248-72-5

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide

Cat. No. B2589369
CAS RN: 392248-72-5
M. Wt: 403.46
InChI Key: DSSLTCUBUCUSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide” is a derivative of isoniazid (INH), a frontline drug used in the treatment of tuberculosis . This compound is a new modification of the INH structure, linked with different anilines via a carbonyl group .


Synthesis Analysis

The synthesis of this compound involves two synthetic procedures. The first is the linkage of the INH structure with different anilines via a carbonyl group. The second involves the preparation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amines by their cyclisation .

Mechanism of Action

Target of Action

The primary target of the compound 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide is the enzyme enoyl-acyl carrier protein reductase, also known as InhA . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide interacts with its target, InhA, by binding to it . The binding of the compound to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to changes in the bacterial cell wall, which can result in the death of the bacteria .

Biochemical Pathways

The action of 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . The downstream effects of this disruption include alterations in cell wall structure and integrity, which can lead to bacterial cell death .

Pharmacokinetics

The compound’s efficacy against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell

Result of Action

The molecular effect of 2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide’s action is the inhibition of InhA, leading to a disruption in mycolic acid synthesis . On a cellular level, this results in alterations to the bacterial cell wall, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria .

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-13-4-6-15(7-5-13)28(26,27)23-12-2-3-16(23)20-18(25)22-21-17(24)14-8-10-19-11-9-14/h4-11,16H,2-3,12H2,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLTCUBUCUSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2NC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isonicotinoyl-N-(1-tosylpyrrolidin-2-yl)hydrazinecarboxamide

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